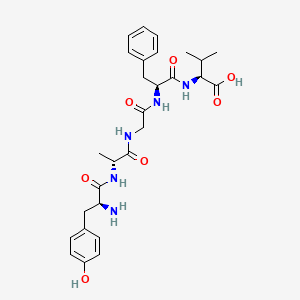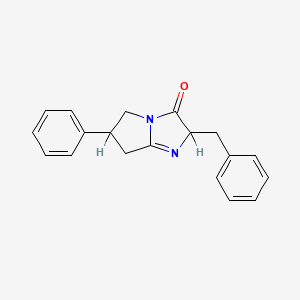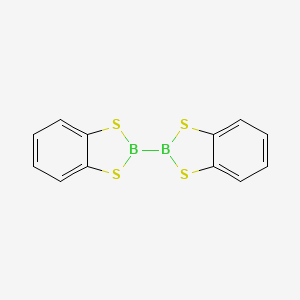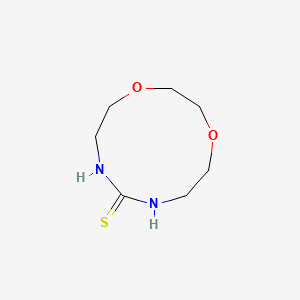
1,9-Dioxa-4,6-diazacycloundecane-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Dioxa-4,6-diazacycloundecane-5-thione is a heterocyclic compound with the molecular formula C7H14N2O2S It is characterized by the presence of two oxygen atoms, two nitrogen atoms, and a sulfur atom within an eleven-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,9-Dioxa-4,6-diazacycloundecane-5-thione can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction typically requires the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the cyclization process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and concentration of reactants. Purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,9-Dioxa-4,6-diazacycloundecane-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can yield thiols or other reduced sulfur-containing species using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl, KBr), amines (e.g., NH3, RNH2)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced sulfur species
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
1,9-Dioxa-4,6-diazacycloundecane-5-thione has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties. It is also studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems. Its ability to form stable complexes with metal ions makes it a candidate for use in diagnostic imaging and radiotherapy.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings. It is also used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1,9-Dioxa-4,6-diazacycloundecane-5-thione involves its ability to interact with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can then interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these reactions can generate reactive species that can further interact with biological targets.
Comparison with Similar Compounds
1,9-Dioxa-4,6-diazacycloundecane-5-thione can be compared with other similar compounds, such as:
1,9-Dioxa-4,6-diazacycloundecane-5-one: Similar structure but with a carbonyl group instead of a thione group. This compound has different reactivity and applications.
1,9-Dioxa-4,6-diazacycloundecane-5-sulfone: Contains a sulfone group instead of a thione group. This compound is more oxidized and has different chemical properties.
1,9-Dioxa-4,6-diazacycloundecane-5-thiol: Contains a thiol group instead of a thione group. This compound is more reactive towards oxidation and can form disulfides.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
74804-38-9 |
|---|---|
Molecular Formula |
C7H14N2O2S |
Molecular Weight |
190.27 g/mol |
IUPAC Name |
1,9-dioxa-4,6-diazacycloundecane-5-thione |
InChI |
InChI=1S/C7H14N2O2S/c12-7-8-1-3-10-5-6-11-4-2-9-7/h1-6H2,(H2,8,9,12) |
InChI Key |
SYPFBQADWONXCW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCNC(=S)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid](/img/structure/B14432530.png)
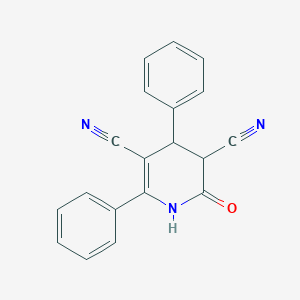
![1-[(2-Ethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14432546.png)
![1-{[Bromo(difluoro)methyl]sulfanyl}-4-nitrobenzene](/img/structure/B14432547.png)
![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9S,12aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14432555.png)
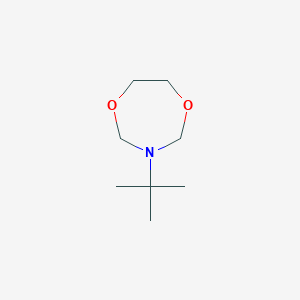
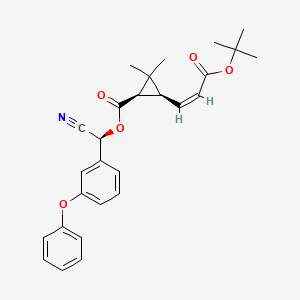
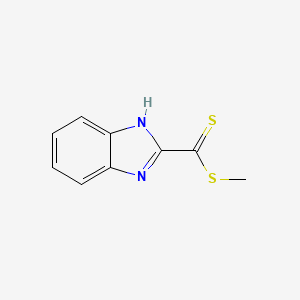
![Ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dibromide](/img/structure/B14432579.png)

